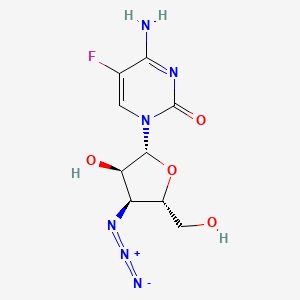

![molecular formula C11H19NO5 B2981290 (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid CAS No. 1386457-97-1](/img/structure/B2981290.png)

(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . This group is known to have large applications in synthetic organic chemistry .

Synthesis Analysis

The synthesis of compounds with a tert-butoxycarbonyl group, such as “(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid”, can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis

The tert-butoxycarbonyl group in the compound has a molecular formula of C5H9O2 . It is a protecting group that is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis

The tert-butoxycarbonyl group plays a significant role in the chemical reactions of the compound. It is used as a protecting group in the synthesis of amines and their derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by the tert-butoxycarbonyl group. This group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Aplicaciones Científicas De Investigación

Biological Activities

Pyrrolidine alkaloids, which share a similar structure to the compound , have been shown to possess a range of biological activities. These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmaceutical Applications

Some pyrrolidine-3-carboxylic acid derivatives are used in therapeutic pharmaceuticals as enzyme inhibitors. They serve as important molecules in bioactives and catalysts for chemical transformations .

Anticancer Potential

Nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids have been synthesized and evaluated for their in vitro anticancer potential against various cancer cell lines .

Drug Discovery

The pyrrolidine scaffold is versatile in drug discovery for novel therapeutic agents. Pyroglutamic acid derivatives, which include pyrrolidine structures, have shown activity against enzymes relevant to various diseases .

Synthesis of Derivatives

Pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric organocatalytic reactions for potential use in various applications .

Asymmetric Synthesis

Advances in asymmetric synthesis of pyrrolidine-based structures have been made, which are important for developing new catalysts and pharmaceutical agents .

Mecanismo De Acción

Direcciones Futuras

The future directions in the research and application of “(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” could involve exploring more efficient and sustainable methods for the synthesis of compounds with a tert-butoxycarbonyl group . Additionally, the use of this group in the synthesis of a wider range of organic compounds could also be explored .

Propiedades

IUPAC Name |

(2S,3R)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHHOIMTQSCHFE-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2981221.png)

![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)

![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)